molecular formula C14H9BrN4O4 B4694093 methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4694093
M. Wt: 377.15 g/mol
InChI Key: AKYROQJXDAXSNG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings, along with a bromine atom and a nitrophenyl group.

Preparation Methods

The synthesis of methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

    Construction of the pyrazolo[1,5-a]pyrimidine core: This involves the condensation of the pyrazole intermediate with suitable amidine or guanidine derivatives under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Nitration of the phenyl ring: This step involves the nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Chemical Reactions Analysis

Methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic medium.

    Oxidation reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Scientific Research Applications

Methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

    Medicinal chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material science: Due to its photophysical properties, it is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Chemical biology: It is employed as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling cascades.

Comparison with Similar Compounds

Methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    3-bromo-5-phenylpyrazolo[1,5-a]pyrimidine: Lacks the nitro group, resulting in different biological activity and reactivity.

    5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine:

    Methyl 3-bromo-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate: The position of the nitro group on the phenyl ring can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O4/c1-23-14(20)12-6-11(17-13-10(15)7-16-18(12)13)8-3-2-4-9(5-8)19(21)22/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYROQJXDAXSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C(C=NN12)Br)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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